N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a complex organic compound characterized by a heterocyclic structure containing sulfur and nitrogen atoms. This compound is notable for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a subject of interest for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This step involves cyclization reactions, typically using thiophenol and hydrazine derivatives under acidic or basic conditions.
Attachment of the Piperidine Sulfonamide Group: : This is achieved via nucleophilic substitution reactions, where piperidine derivatives are reacted with sulfonyl chlorides.
Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to improve yield and purity:
Catalysts: : Often, catalysts such as palladium or nickel are employed to facilitate the cyclization and substitution reactions.
Solvents: : Solvents like dichloromethane or dimethylformamide are used to enhance solubility and reaction rates.
Temperature Control: : Maintaining optimal temperatures is crucial for maximizing yield, typically requiring a controlled environment with temperatures ranging from 20-80°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reductive amination can be used to modify the nitrogen atoms in the piperidine ring.
Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Various Substituted Derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties. Industry : Utilized in the manufacture of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic pathways, modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine: : Lacks the sulfonamide group, leading to different chemical and biological properties.
4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide: : Does not have the N,N-dimethyl modification, affecting its reactivity and potency.
Unique Properties
The presence of both the piperidine sulfonamide group and the N,N-dimethyl modifications confer unique chemical stability and biological activity, making it more versatile in applications compared to its analogs.
There you go.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBFFZNFXABET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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